molecular formula C23H22N2O3 B2872075 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 955685-80-0

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No.: B2872075
CAS No.: 955685-80-0
M. Wt: 374.44
InChI Key: IYBSYOBKKLQTAX-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrahydroisoquinoline core, a furan-2-carbonyl group, and a m-tolyl acetamide moiety, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process, reducing the time and cost associated with the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals and materials.

Biology: In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its interaction with biological targets can provide insights into the mechanisms of various diseases.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can make it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The furan-2-carbonyl group and the m-tolyl acetamide moiety can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyl)acetamide

  • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyl)acetamide

  • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(methyl)acetamide

Uniqueness: The uniqueness of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to its analogs. The presence of the m-tolyl group, in particular, can influence its binding affinity and activity.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-4-2-5-17(12-16)13-22(26)24-20-8-7-18-9-10-25(15-19(18)14-20)23(27)21-6-3-11-28-21/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBSYOBKKLQTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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